3-tert-butyl-8-[(5-methylthiophen-2-yl)sulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Description
3-tert-Butyl-8-[(5-methylthiophen-2-yl)sulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1-oxa-3,8-diazaspiro[4.5]decane core with two ketone groups (2,4-dione) and distinct substituents: a tert-butyl group at position 3 and a sulfonyl-linked 5-methylthiophene moiety at position 6. Sulfonyl-thiophene derivatives are often explored in medicinal chemistry due to their electronic and steric properties, which can modulate target binding and metabolic stability.
Properties
IUPAC Name |
3-tert-butyl-8-(5-methylthiophen-2-yl)sulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-11-5-6-12(24-11)25(21,22)17-9-7-16(8-10-17)13(19)18(14(20)23-16)15(2,3)4/h5-6H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLHVRWEYIUXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)O3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Core Structure : The 1-oxa-3,8-diaza core in the main compound is rare compared to the prevalent 1,3-diaza or 1,3,8-triaza systems. The oxygen atom may enhance polarity and hydrogen-bonding capacity .
Sulfonyl Groups : The (5-methylthiophen-2-yl)sulfonyl group distinguishes the main compound from analogs with phenyl or chlorophenyl sulfonyl substituents. Thiophene’s aromaticity and sulfur atom could improve π-π stacking or electron-withdrawing effects .
In contrast, Compound 13’s piperazinyl-propyl chain may enhance solubility but reduce membrane permeability .
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